molecular formula C10H13N3 B2625893 N-propyl-1H-benzimidazol-2-amine CAS No. 78508-36-8

N-propyl-1H-benzimidazol-2-amine

Cat. No.: B2625893
CAS No.: 78508-36-8
M. Wt: 175.235
InChI Key: UIEPRPJYIUANQO-UHFFFAOYSA-N
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Description

N-propyl-1H-benzimidazol-2-amine: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities. The structure of this compound consists of a benzimidazole core with a propyl group attached to the nitrogen atom at position 1 and an amine group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Method: One common method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Cyclization Method: Another method involves the cyclization of N-propyl-o-phenylenediamine with formic acid or its derivatives.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products:

    Oxidation: N-propyl-1H-benzimidazol-2-one.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: N-propyl-1H-benzimidazol-2-amine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: Benzimidazole derivatives, including this compound, have shown promise in biological and medicinal chemistry. They exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors, stabilizers, and intermediates in the production of dyes and pigments .

Comparison with Similar Compounds

Properties

IUPAC Name

N-propyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEPRPJYIUANQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78508-36-8
Record name N-propyl-1H-1,3-benzodiazol-2-amine
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